(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid
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Overview
Description
“(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid” is a chemical compound with the molecular formula C17H12ClNO3 and a molecular weight of 313.74 . It is also known as Loxoprofen, a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation.
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains a phenyl group and a carboxylic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 313.74 .Scientific Research Applications
Chemical Properties
“(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid” has a CAS Number of 51505-10-3 and a Molecular Weight of 313.74 .
Biological and Pharmaceutical Importance
Quinoline derivatives, such as “(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid”, have been found to exhibit a wide range of biological and pharmaceutical activities . These include:
- Anti-tuberculosis
- Antiplasmodial
- Antibacterial
- Antihistamine
- Antifungal
- Antimalarial
- Anti-HIV
- Anticancer
- Anti-inflammatory
- Anti-hypertensive
- Antioxidant activities
Use as Tyrokinase PDGF-RTK Inhibitor
Quinolines have also been used as tyrokinase PDGF-RTK inhibitors .
Use as Inositol 5′-Phosphatase (SH 2) Inhibitor
Quinolines have been reported to act as inositol 5′-phosphatase (SH 2) inhibitors .
Use as DNA Gyrase B Inhibitors
Quinolines have been used as DNA gyrase B inhibitors in Mycobacterium tuberculosis .
Use as DNA Topoisomerase Inhibitors
Quinolines have been reported to act as DNA topoisomerase inhibitors .
Use in the Synthesis of Fused Ring Systems
Quinolin-2,4-dione derivatives, such as “(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid”, have been used in the synthesis of fused ring systems .
Use as an Inhibitor of the RNA-dependent RNA Polymerase Enzyme
“(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid” has been described as an inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .
Mechanism of Action
As a nonsteroidal anti-inflammatory drug (NSAID), Loxoprofen works by reducing the production of prostaglandins, chemicals that cause inflammation, pain, and fever in the body.
Safety and Hazards
properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c18-11-6-7-14-12(8-11)16(10-4-2-1-3-5-10)13(9-15(20)21)17(22)19-14/h1-8H,9H2,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDUUQWYFNJIAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49670444 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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